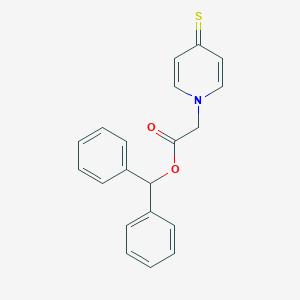
2-Bromo-4-(3-methoxyphenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds related to 2-Bromo-4-(3-methoxyphenyl)-1-butene involves complex reactions starting from various brominated and methoxylated precursors. For example, the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% (Akbaba et al., 2010). This illustrates the complexity and efficiency of synthetic routes towards bromo-methoxyphenyl compounds.
Molecular Structure Analysis The molecular structure and stereochemistry of related bromo-methoxyphenyl compounds have been elucidated through techniques such as X-ray crystallographic analysis. For example, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined, showcasing the precise arrangement of bromo and methoxy groups around the cyclohexadienone core (Li et al., 1995).
Chemical Reactions and Properties Chemical reactions involving bromo-methoxyphenyl compounds can vary widely, including reactions with benzenethiols promoted by InCl3•4H2O, yielding addition-elimination and substitution products (Zhao et al., 2010). These reactions demonstrate the reactivity of such compounds under specific conditions, leading to diverse products.
Physical Properties Analysis The physical properties of bromo-methoxyphenyl compounds, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. The crystal structure of (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one revealed the dihedral angles between the methoxy- and bromo-substituted benzene rings, providing insight into the compound's physical characteristics (Jasinski et al., 2010).
Chemical Properties Analysis The chemical properties, such as reactivity, stability, and functional group transformations, of bromo-methoxyphenyl compounds, are influenced by the presence of bromo and methoxy groups. For instance, the synthesis of 1,1,1-trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones from dimethoxy acetals derived from 2-acetylthiophene and 2-acetylfuran showcases the diverse reactivity and potential for creating fluorinated and chlorinated 1,3-dielectrophiles (Flores et al., 2002).
Applications De Recherche Scientifique
Synthesis of Butene-1 and Alphabutol Optimization
Butene-1, an essential compound used to regulate the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), is produced through various processes, including Alphabutol technology. Recent developments focus on optimizing the ethylene dimerization technique to enhance Butene-1 selectivity using different types of catalysts. Research has identified operational challenges, such as fouling in the Alphabutol process, indicating opportunities for improving ethylene dimerization technology, particularly in operational processes and conditions to increase butene-1 selectivity and extend the runtime of heat exchangers (Alenezi, Manan, & Zaidel, 2019).
Methoxyphenols in the Environment
Methoxyphenols, including derivatives from 2-Bromo-4-(3-methoxyphenyl)-1-butene, are emitted from lignin pyrolysis and serve as potential tracers for biomass burning, particularly wood burning. Their atmospheric reactivity has gained attention, with studies focusing on their gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation. Research emphasizes the need for further investigation into their environmental fate, degradation mechanisms, and ecotoxicity, highlighting significant knowledge gaps in their occurrence, analysis, and impact on air quality (Liu, Chen, & Chen, 2022).
Catalysis and Organic Synthesis
Catalysis plays a critical role in organic synthesis, with metal cation-exchanged clays serving as effective catalysts for various reactions. Studies on metal cation-exchanged montmorillonite and fluor-tetrasilicic mica highlight their use in organic synthesis reactions such as Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation. These catalysts offer a sustainable and reusable option for facilitating organic synthesis, underscoring the importance of exploring alternative catalytic materials and methods (Tateiwa & Uemura, 1997).
Charge Transport and Recombination in Organic Solar Cells
The understanding of charge carrier transport and recombination is essential for the development of efficient organic solar cells. Studies on thermally treated bulk-heterojunction solar cells have compared the carrier mobility and bimolecular recombination coefficient in different materials, highlighting the superior performance of certain blends. These insights are crucial for improving photocurrent and power conversion efficiency in organic solar cells, guiding future research towards optimizing material properties and device architectures (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).
Propriétés
IUPAC Name |
1-(3-bromobut-3-enyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAZESUVPHEJHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641184 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-methoxyphenyl)-1-butene | |
CAS RN |
104997-02-6 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

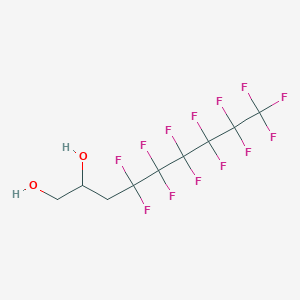
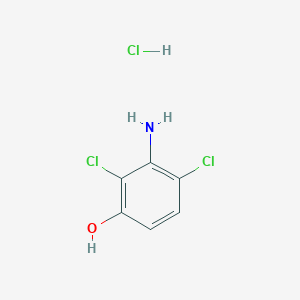
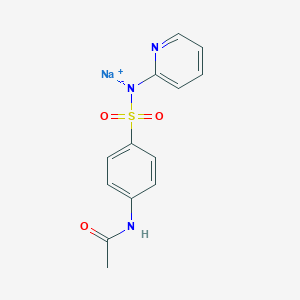

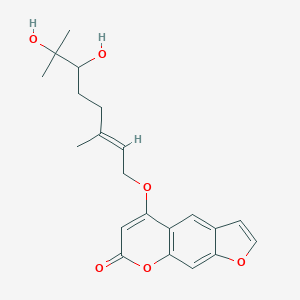
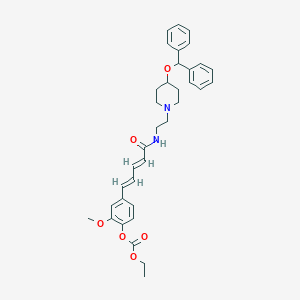
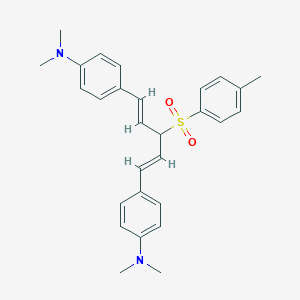
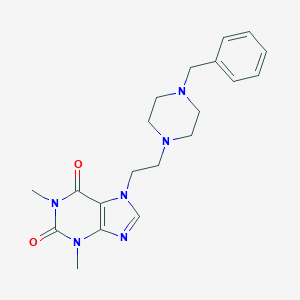
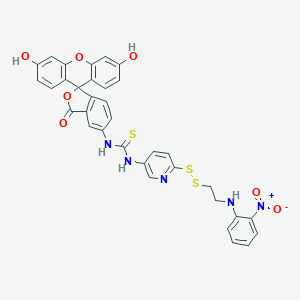
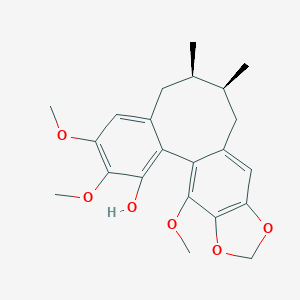
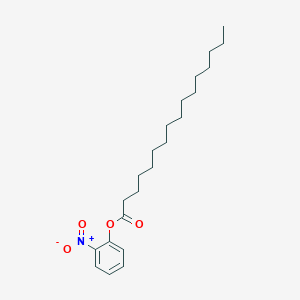
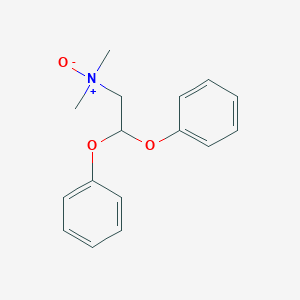
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
